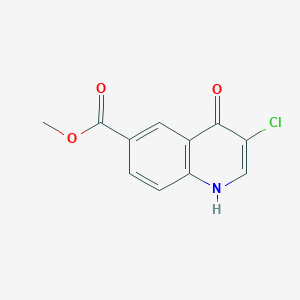

Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chloro-4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQBDPEBQZMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Insights

-

Condensation : The aniline’s amine group attacks ethyl ethoxymethylenemalonate, displacing ethoxide and forming an anilidomethylenemalonate intermediate.

-

Cyclization : Heating induces a 6π-electrocyclic ring closure, forming the quinoline skeleton. The ester group at position 3 and the hydroxyl group at position 4 arise from the malonate moiety.

-

Functionalization : Post-cyclization modifications, such as chlorination at position 3 and esterification at position 6, are required to achieve the target compound.

Palladium-Catalyzed Dehydrogenation and Cyclization

Palladium-based catalysts are critical for constructing the quinoline core and introducing substituents. US2558211A details the preparation of 4-hydroxyquinolines via heating 4-keto-1,2,3,4-tetrahydroquinoline derivatives with palladium black and organic acids (e.g., fumaric or maleic acid).

Procedure from Patent US2558211A

Adaptation for Target Compound:

-

Replace the methoxy group at position 6 with a carboxylate ester.

-

Introduce chlorine at position 3 via post-cyclization halogenation.

Esterification of Carboxylic Acid Intermediates

ChemicalBook demonstrates esterification of 3-chloro-4-hydroxybenzoic acid using methanol and sulfuric acid:

Application to Quinoline Derivatives

If the quinoline intermediate contains a carboxylic acid at position 6, similar conditions could esterify it to the methyl ester.

Synthetic Route Proposal

Combining the above methods, a plausible pathway is:

-

Gould-Jacobs Reaction :

-

Start with 4-hydroxyaniline derivative.

-

Condense with ethyl ethoxymethylenemalonate.

-

Cyclize to form 4-hydroxyquinoline-3-carboxylate.

-

-

Chlorination at Position 3 :

-

Use PCl₅ or SO₂Cl₂ under controlled conditions.

-

-

Esterification at Position 6 :

-

Purification :

Reaction Optimization and Challenges

Key Challenges :

-

Regioselective chlorination without over-halogenation.

-

Stability of the hydroxyl group during esterification.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the quinoline derivatives.

Substitution: Substitution reactions at the chloro and hydroxy positions can be carried out using nucleophiles and electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, NaOH

Reduction: LiAlH4, HCl

Substitution: NaOH, CH3I, DMS

Major Products Formed:

Oxidation: Quinoline derivatives with additional hydroxyl or carbonyl groups.

Reduction: Reduced quinoline derivatives with altered functional groups.

Substitution: Substituted quinoline derivatives with different substituents at the chloro and hydroxy positions.

Scientific Research Applications

Antimalarial Activity

Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate has been investigated for its potential as an antimalarial agent. Quinoline derivatives are known for their efficacy against malaria, particularly in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Study:

A study highlighted the discovery of quinoline-4-carboxamide derivatives that exhibited significant antiplasmodial activity. The lead compound from this series showed an EC50 value of 120 nM against P. falciparum and was optimized to enhance its pharmacokinetic properties, leading to compounds with oral efficacy in mouse models of malaria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Quinoline derivatives have been reported to exhibit various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.

Case Study:

Research into related quinoline compounds has shown that certain derivatives possess immunosuppressive and anticancer activities. For instance, brequinar sodium, a quinoline derivative, was initially discovered as an anticancer agent and later found to have immunosuppressive properties . This suggests that this compound may share similar therapeutic potentials.

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial properties, which may include antibacterial and antifungal activities. The structural features of this compound could contribute to its effectiveness against various pathogens.

Research Findings:

Studies have indicated that modifications in the quinoline structure can lead to enhanced antimicrobial activity. For example, the introduction of halogen substituents has been shown to improve the efficacy of quinoline-based compounds against bacterial strains .

Other Therapeutic Applications

Beyond antimalarial and anticancer activities, this compound may exhibit other therapeutic effects:

- Antipsychotic Effects: Some quinoline derivatives have shown promise in treating psychiatric disorders due to their ability to modulate neurotransmitter systems.

- Anti-inflammatory Activity: Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions .

Data Tables

Here is a summary table outlining the key applications and findings related to this compound:

Mechanism of Action

The mechanism by which Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Quinoline Derivatives

*Calculated based on molecular formula C₁₁H₈ClNO₃.

- Substituent Positioning: The target compound’s hydroxyl group at position 4 distinguishes it from analogs like methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, which features a phenyl group at position 4.

- Electron-Withdrawing Effects: The trifluoromethyl group in methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate enhances lipophilicity (logP ~2.6) compared to the target compound’s hydroxyl group, which may lower logP and improve aqueous solubility .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group at position 4 in the target compound enables intermolecular hydrogen bonding, as observed in similar structures like methyl 4-methyl-2-oxo-tetrahydroquinoline carboxylate, where C–H⋯π and C–H⋯O interactions drive crystal packing . This contrasts with non-hydroxylated analogs, which rely on weaker van der Waals interactions.

- Lipophilicity: The methyl ester at position 6 in the target compound provides moderate lipophilicity, intermediate between carboxylic acid derivatives (e.g., 6-chloroquinoline-4-carboxylic acid) and trifluoromethyl-containing analogs .

Biological Activity

Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including synthesis, mechanism of action, and case studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound is characterized by a quinoline backbone with a chloro group at the 3-position, a hydroxy group at the 4-position, and a carboxylate moiety at the 6-position. This specific arrangement contributes to its biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis (M. tb), by targeting the mycobacterial membrane protein large 3 (MmpL3), which is crucial for the transport of mycolic acids across the bacterial membrane .

- Anticancer Activity : Preliminary studies indicate that this compound may have cytotoxic effects on cancer cells. For example, derivatives containing similar quinoline structures have demonstrated significant inhibition of growth in breast cancer cell lines (MCF-7) with IC50 values ranging from 20.51 µM to 28.94 µM .

The mechanism by which this compound exerts its effects can be summarized as follows:

- Inhibition of Mycobacterial Growth : The compound inhibits MmpL3, leading to disrupted mycolic acid transport and ultimately affecting cell wall integrity and bacterial viability .

- Cytotoxicity in Cancer Cells : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular pathways that regulate cell survival and proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the quinoline core can significantly influence biological activity:

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3-chloro-4-hydroxyquinoline-6-carboxylate to maximize yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with β-ketoesters. Classical methods like Gould–Jacob or Pfitzinger reactions are applicable but may require optimization for halogenated precursors. For example, aluminum chloride-mediated cyclization (as in ) under controlled temperatures (e.g., 378 K) can enhance regioselectivity. Purification via recrystallization (ethanol or dichloromethane/hexane mixtures) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The methyl ester (δ ~3.9 ppm) and hydroxyl proton (δ ~12-14 ppm, broad) are diagnostic. Chlorine and carboxylate substituents deshield adjacent protons, e.g., H-5 and H-7 in the quinoline ring .

- IR : Stretching bands at ~1730 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (hydroxyl O–H) confirm functional groups .

- MS : Molecular ion [M⁺] at m/z 251.67 (C₁₂H₁₀ClNO₃) with fragmentation patterns (e.g., loss of COOCH₃) aids identification .

Q. What purification strategies are effective for removing by-products in the synthesis of this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates polar by-products. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water gradient is advised. highlights recrystallization from ethanol as a scalable method .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL ( ) or WinGX ( ) refines bond lengths and angles. For example, the chloro and hydroxy groups exhibit distinct torsional angles (e.g., C3–Cl = 1.73 Å, O4–H = 0.82 Å). ORTEP-3 ( ) visualizes intermolecular interactions, such as C–H⋯π or hydrogen bonds, which stabilize the crystal lattice .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

- Methodological Answer : Graph set analysis ( ) identifies recurring motifs like R₂²(8) rings formed via O–H⋯O (hydroxy to ester) and N–H⋯Cl interactions. These networks influence solubility and melting behavior. For instance, dimeric pairs linked by O–H⋯O bonds reduce solubility in nonpolar solvents .

Q. How can computational modeling predict the bioactivity of this compound against bacterial targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with bacterial DNA gyrase (PDB: 1KZN) evaluates binding affinity. The chloro group at position 3 and carboxylate at 6 may interact with hydrophobic pockets and catalytic residues (e.g., ASP73). Comparative studies with fluoroquinolones ( ) suggest potential antibacterial mechanisms .

Q. What strategies mitigate discrepancies in reported crystallographic data for quinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.